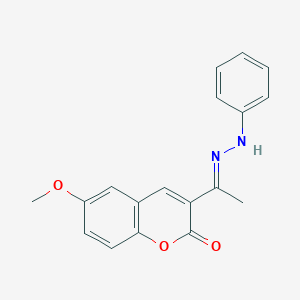

(E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one” belongs to a class of organic compounds known as hydrazones . Hydrazones are characterized by a carbon-nitrogen double bond where the nitrogen is also bonded to a hydrazine group. The “chromen-2-one” part of the name suggests that this compound also contains a chromone, a heterocyclic compound with a benzopyran backbone .

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the chromone and hydrazone moieties, which could have interesting effects on its chemical properties .Chemical Reactions Analysis

Hydrazones are known to undergo tautomerization, a type of isomerization where protons shift from one atom to another . They can also participate in various other reactions, such as oxidation and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydrazone could increase its polarity, while the chromone moiety could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen

Optical Characterization and Photoluminescence Properties

This compound has been studied for its optical properties . Intramolecular charge transfer (ICT) effects are responsible for the photoluminescent properties of coumarins, a class of compounds that includes this one . By modulating ICT, optical properties with different applications can be obtained . The UV-Vis data were in the 295–428 nm range . The emission depends on the substituent in position C-7 bearing electron-donating groups .

Synthesis of Bioactive Phenolic Diterpenes

The compound is a potential intermediate for the preparation of bioactive phenolic diterpenes . These compounds have been isolated from various natural sources and have shown significant antimicrobial and anthelmintic activity .

Crystal Structure Analysis

The crystal structure of similar compounds has been studied . Such studies can provide valuable insights into the properties and potential applications of the compound.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various targets such as egfr tyrosine kinase .

Mode of Action

It is known that similar compounds can form hydrogen bonds with one or more amino acid residues in the active pocket of their target proteins .

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial and anticancer activities, suggesting that they may affect pathways related to these biological processes.

Result of Action

Similar compounds have been found to exhibit excellent antifungal activities and anticancer efficacy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the solid state, an increase in fluorescence is shown due to an aggregation-induced emission (AIE) effect given by the rotational restraints and stacking in the crystal . Furthermore, the compound has been used as a corrosion inhibitor for zinc in hydrochloric acid , suggesting that its action, efficacy, and stability can be influenced by the chemical environment.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(E)-N-anilino-C-methylcarbonimidoyl]-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12(19-20-14-6-4-3-5-7-14)16-11-13-10-15(22-2)8-9-17(13)23-18(16)21/h3-11,20H,1-2H3/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVPBNWXGUDBPN-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2787185.png)

![N-(2,4-dimethoxyphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2787186.png)

![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2787189.png)

![methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2787192.png)

![2-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2787195.png)

![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B2787201.png)

![2-(2-chlorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787205.png)

![N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2787207.png)

![4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2787208.png)